

Application Notes: Investigating the Effects of Amphenone B on Steroidogenesis Using H295R Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amphenone B

Cat. No.: B1215182

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction The human NCI-H295R adrenocortical carcinoma cell line is a widely accepted in vitro model for studying the effects of xenobiotics on steroidogenesis.[1][2][3] These cells are unique in that they express most of the key enzymes required for the complete steroidogenic pathway, from cholesterol to glucocorticoids, mineralocorticoids, and sex steroids.[1][3]

Amphenone B is a chemical compound known to inhibit the biosynthesis of steroid hormones.[4] It acts as a competitive inhibitor of several critical steroidogenic enzymes, making it a valuable tool for studying the regulation and disruption of the steroid pathway.[4] This document provides detailed protocols for using H295R cells to characterize the effects of **Amphenone B**, from cell culture and exposure to endpoint analysis.

Principle of the H295R Model System

The H295R cell line originates from a human adrenal carcinoma and has the ability to produce a wide range of steroid hormones typical of the adrenal cortex and gonads.[1] This makes it an ideal system for screening substances that may interfere with hormone production, as outlined in the OECD Test Guideline 456.[1] By exposing these cells to a compound like **Amphenone B** and subsequently measuring changes in hormone levels and gene expression, researchers can elucidate the specific points of inhibition within the steroidogenic pathway.

Amphenone B: Profile of a Steroidogenesis Inhibitor

Amphenone B is a broad-spectrum inhibitor of steroidogenesis. Its primary mechanism of action involves the competitive inhibition of several key cytochrome P450 (CYP) enzymes and hydroxysteroid dehydrogenases (HSD) involved in the steroid synthesis cascade.^[4]

Known Enzymatic Targets of **Amphenone B**:

- Cholesterol side-chain cleavage enzyme (CYP11A1)
- 11 β -hydroxylase (CYP11B1)
- 17 α -hydroxylase/17,20-lyase (CYP17A1)
- 21-hydroxylase (CYP21A2)
- 3 β -hydroxysteroid dehydrogenase (HSD3B2)

Due to its action on these multiple enzymes, **Amphenone B** can simultaneously block the production of glucocorticoids (e.g., cortisol), mineralocorticoids (e.g., aldosterone), androgens (e.g., testosterone), and estrogens (e.g., estradiol).^[4]

Experimental Protocols

H295R Cell Culture and Maintenance

This protocol is adapted from standard procedures provided by ATCC and other sources.^{[5][6][7]}

3.1.1 Required Materials

- Cell Line: NCI-H295R (ATCC® CRL-2128™)
- Base Medium: DMEM:F12 Medium (e.g., ATCC 30-2006)
- Supplements: ITS+ Premix (e.g., Corning 354352), Nu-Serum I (e.g., Corning 355100) or equivalent.
- Complete Growth Medium: DMEM:F12 supplemented with 2.5% Nu-Serum I, 6.25 μ g/mL insulin, 6.25 μ g/mL transferrin, 6.25 ng/mL selenium, 1.25 mg/mL bovine serum albumin, and 5.35 μ g/mL linoleic acid.^[7]

- Dissociation Reagent: 0.25% (w/v) Trypsin-0.53 mM EDTA solution
- Phosphate-Buffered Saline (PBS): Ca²⁺ and Mg²⁺ free.
- Culture Vessels: T-75 flasks, 24-well plates.
- Cryopreservation Medium: Complete growth medium supplemented with 5-10% DMSO.

3.1.2 Thawing Cryopreserved Cells

- Rapidly thaw the cryovial in a 37°C water bath until a small ice clump remains (approx. 40-60 seconds).[6]
- Disinfect the vial with 70% ethanol before opening in a sterile biosafety cabinet.[6]
- Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
- Centrifuge at approximately 125 x g for 5-7 minutes.
- Discard the supernatant and gently resuspend the cell pellet in 10-12 mL of fresh complete growth medium.
- Transfer the cell suspension to a T-75 flask.
- Incubate at 37°C in a humidified atmosphere of 5% CO₂. Change the medium every 2-3 days.

3.1.3 Sub-culturing H295R Cells

- Culture cells until they reach 80-90% confluency. Note that H295R cells will have both an adherent monolayer and viable floating cells; retain the floating cells during medium changes and passaging.
- Aspirate the medium from the flask.
- Briefly rinse the cell layer with 5-10 mL of sterile PBS to remove residual serum.[7]

- Add 2-3 mL of Trypsin-EDTA solution to the T-75 flask and observe under a microscope until the cell layer is dispersed (typically 5-15 minutes).[7] Avoid agitation to prevent clumping.[7]
- Add 8-10 mL of complete growth medium to inactivate the trypsin and aspirate the cells by gentle pipetting.
- Transfer the cell suspension to a centrifuge tube and spin at 125 x g for 5 minutes.[7]
- Resuspend the pellet in fresh medium and seed new flasks at a ratio of 1:3 to 1:4.

Amphenone B Exposure Protocol (OECD TG 456 Adaptation)

This protocol describes a typical experiment in a 24-well plate format.[8][9]

- Cell Seeding: Seed H295R cells into 24-well plates at a density of approximately 200,000 to 300,000 cells/mL in 1 mL of complete growth medium.
- Acclimation: Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach and resume normal growth.
- Preparation of Test Solutions: Prepare a stock solution of **Amphenone B** in a suitable solvent (e.g., DMSO). Create a serial dilution series to achieve the desired final concentrations. The final solvent concentration in all wells (including vehicle controls) should be consistent and non-toxic (typically ≤0.1%).
- Cell Exposure: After 24 hours, remove the medium and replace it with 1 mL of fresh medium containing the appropriate concentration of **Amphenone B** or vehicle control (0.1% DMSO). Include a positive control (e.g., forskolin to stimulate steroidogenesis, prochloraz to inhibit) and a solvent control.[9]
- Incubation: Expose the cells for 48 hours.[8][9]
- Harvesting: After incubation, collect the cell culture medium from each well and store it at -80°C for hormone analysis. The remaining cells can be used for cell viability assessment or RNA extraction.

Cell Viability Assay

It is crucial to assess cytotoxicity to ensure that observed effects on hormone production are not due to cell death.

- After removing the medium for hormone analysis, wash the cells once with PBS.
- Perform a standard cell viability assay, such as MTT, MTS, or an ATP-based assay (e.g., CellTiter-Glo®).
- Measure the absorbance or luminescence according to the manufacturer's protocol.
- Express viability as a percentage relative to the solvent control. Data on hormone levels should only be interpreted from concentrations that cause minimal cytotoxicity (e.g., >80% viability).

Hormone Quantification by LC-MS/MS or ELISA

- Thaw the collected media samples on ice.
- Quantify the concentration of key steroid hormones (e.g., progesterone, cortisol, testosterone, and 17 β -estradiol).
- ELISA: Use commercially available ELISA kits for specific hormones. Follow the manufacturer's instructions precisely. This method is suitable for measuring the major end-product hormones like testosterone and estradiol.[\[8\]](#)
- LC-MS/MS: For a more comprehensive profile, use liquid chromatography-tandem mass spectrometry. This allows for the simultaneous measurement of multiple steroid precursors and metabolites, providing a more detailed view of the metabolic disruption.[\[10\]](#)[\[11\]](#)
- Normalize hormone concentrations to a measure of cell number or protein content if significant, non-lethal changes in proliferation are observed.

Gene Expression Analysis by qRT-PCR

Analysis of steroidogenic gene expression can confirm the mechanism of action.[\[12\]](#)[\[13\]](#)

- **RNA Extraction:** After the 48-hour exposure, lyse the cells directly in the 24-well plate using a suitable lysis buffer (e.g., from an RNeasy Mini Kit).
- **RNA Purification:** Purify total RNA according to the kit manufacturer's protocol. Include a DNase treatment step to remove genomic DNA contamination.
- **cDNA Synthesis:** Reverse transcribe 0.5-1.0 µg of RNA into cDNA using a high-capacity cDNA reverse transcription kit.
- **qRT-PCR:** Perform quantitative real-time PCR using a qPCR instrument. Use primers specific for key steroidogenic genes (e.g., StAR, CYP11A1, CYP17A1, HSD3B2, CYP21A2, CYP11B1, CYP19A1) and a housekeeping gene (e.g., ACTB, GAPDH) for normalization.
- **Data Analysis:** Calculate the relative gene expression using the $\Delta\Delta C_t$ method.

Data Presentation and Expected Outcomes

The effects of **Amphenone B** on steroidogenesis can be summarized in the following tables. The expected outcomes are based on its known inhibitory actions.^[4]

Table 1: Expected Effects of **Amphenone B** on Hormone Production in H295R Cells

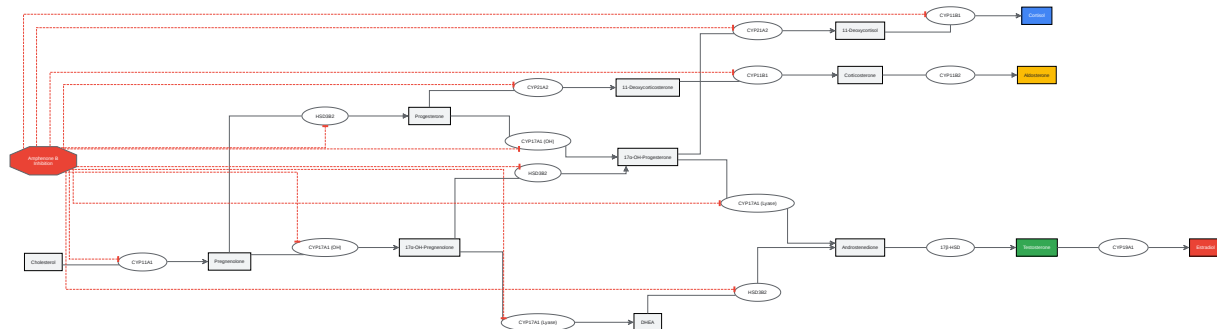
Hormone	Pathway	Expected Effect	Rationale (Primary Enzyme(s) Inhibited)
Progesterone	Precursor	May Increase or Decrease	Accumulates if downstream enzymes (CYP17A1, CYP21A2) are blocked; decreases if upstream enzymes (CYP11A1) are blocked.
17 α -Hydroxyprogesterone	Glucocorticoid/Androgen Precursor	Decreased	Inhibition of CYP17A1 (hydroxylase activity).
Deoxycorticosterone	Mineralocorticoid Precursor	Decreased	Inhibition of CYP21A2.
Androstenedione	Androgen Precursor	Decreased	Inhibition of CYP17A1 (lyase activity).
Cortisol	Glucocorticoid	Decreased	Inhibition of CYP17A1, CYP21A2, and CYP11B1.
Testosterone	Androgen	Decreased	Inhibition of upstream precursor synthesis (CYP17A1).
Estradiol	Estrogen	Decreased	Inhibition of upstream androgen precursor synthesis.

Table 2: Expected Effects of **Amphenone B** on Steroidogenic Gene Expression

Gene	Encoded Protein	Expected Effect on Expression	Rationale
StAR	Steroidogenic Acute Regulatory Protein	No direct effect expected	Amphenone B is a direct enzyme inhibitor, not primarily a transcriptional regulator.
CYP11A1	Cholesterol Side-Chain Cleavage	No direct effect expected	Feedback mechanisms are possible but direct inhibition is the primary action.
CYP17A1	17 α -hydroxylase/17,20-lyase	No direct effect expected	As above.
HSD3B2	3 β -hydroxysteroid dehydrogenase	No direct effect expected	As above.
CYP21A2	21-hydroxylase	No direct effect expected	As above.
CYP11B1	11 β -hydroxylase	No direct effect expected	As above.
CYP19A1	Aromatase	No direct effect expected	As above.

Visualizations

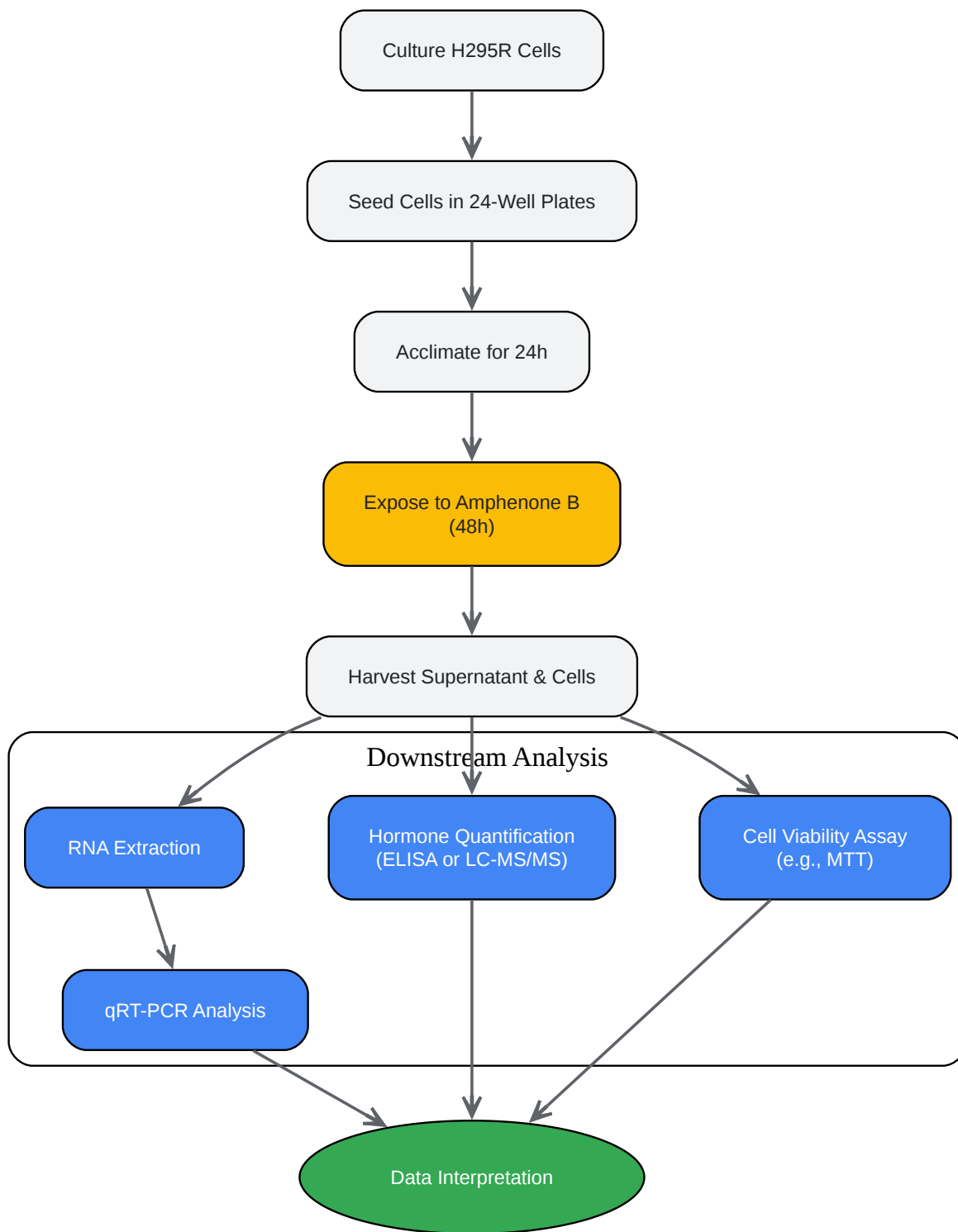
Steroidogenesis Pathway and Amphenone B Inhibition



[Click to download full resolution via product page](#)

Caption: Steroidogenesis pathway in H295R cells showing points of inhibition by **Amphenone B**.

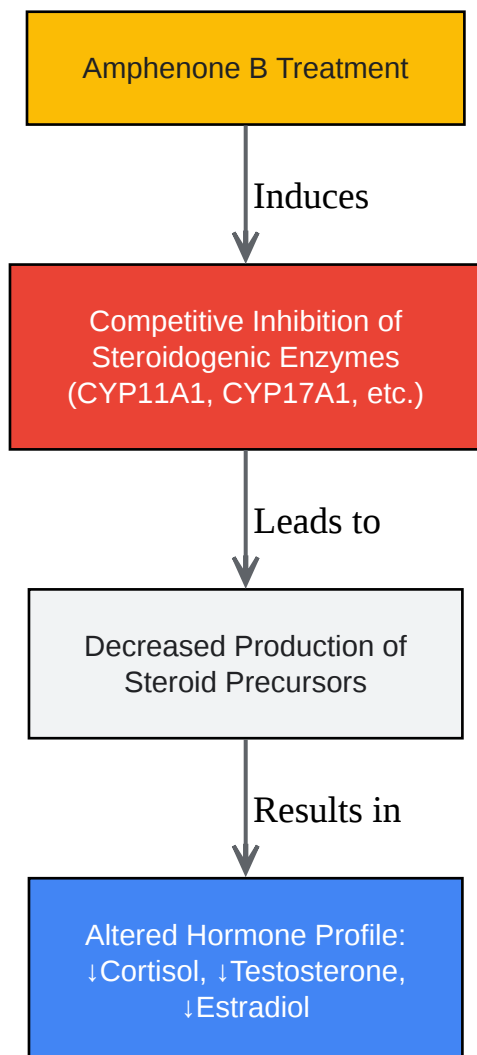
Experimental Workflow



[Click to download full resolution via product page](#)

Caption: General experimental workflow for assessing **Amphenone B** effects in H295R cells.

Logical Relationship of Amphenone B Action



[Click to download full resolution via product page](#)

Caption: Logical flow of **Amphenone B**'s mechanism of action on steroid hormone production.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Amphenone B - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. cytion.com [cytion.com]
- 7. In Vitro Technologies :: Products [lifescience.invitro.com.au]
- 8. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 10. Corticosteroid production in H295R cells during exposure to 3 endocrine disrupters analyzed with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Throughput Screening of Chemical Effects on Steroidogenesis Using H295R Human Adrenocortical Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Steroidogenic gene expression in H295R cells and the human adrenal gland: adrenotoxic effects of lindane in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Investigating the Effects of Amphenone B on Steroidogenesis Using H295R Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1215182#using-h295r-cells-to-study-amphenone-b-effects]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com